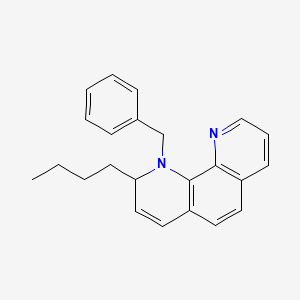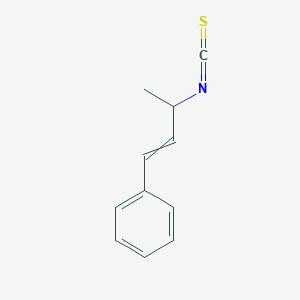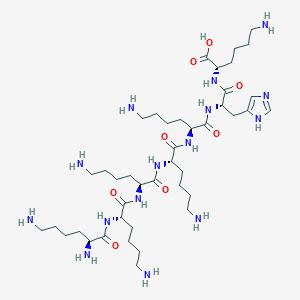
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is a chemical compound with the molecular formula C23H24N2 It is a derivative of phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with phenanthroline, benzyl chloride, and butyl bromide as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reactions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated analogs of the compound.
Substitution Products: Various substituted phenanthroline derivatives.
Scientific Research Applications
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in genetic research.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline involves its interaction with molecular targets such as DNA and metal ions. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the benzyl and butyl groups.
2,2’-Bipyridine: Another widely used ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups instead of benzyl and butyl groups.
Uniqueness: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is unique due to the presence of both benzyl and butyl groups, which enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules. This makes it a valuable compound for research in drug development and material science.
Properties
CAS No. |
929547-97-7 |
|---|---|
Molecular Formula |
C23H24N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-benzyl-2-butyl-2H-1,10-phenanthroline |
InChI |
InChI=1S/C23H24N2/c1-2-3-11-21-15-14-20-13-12-19-10-7-16-24-22(19)23(20)25(21)17-18-8-5-4-6-9-18/h4-10,12-16,21H,2-3,11,17H2,1H3 |
InChI Key |
YMTFJLVIYZOKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C=CC2=C(N1CC3=CC=CC=C3)C4=C(C=CC=N4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)

![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)



![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)

![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)

![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)

